3-chloro-1-phenyl-1H-indole
Description
Properties
IUPAC Name |
3-chloro-1-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWZSUNLNUHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 3-chlorophenylhydrazine and benzaldehyde. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to form indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Nucleophilic Substitution: Nucleophiles like sodium methoxide or primary amines are used in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.
Major Products Formed:
Electrophilic Substitution: Products include 3-bromo-1-phenyl-1H-indole, 3-nitro-1-phenyl-1H-indole, and 3-sulfonyl-1-phenyl-1H-indole.
Nucleophilic Substitution: Products include 3-amino-1-phenyl-1H-indole and 3-alkoxy-1-phenyl-1H-indole.
Oxidation and Reduction: Products include indole-3-carboxylic acids and indoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-chloro-1-phenyl-1H-indole derivatives. Research indicates that these compounds exhibit varying degrees of activity against different strains of bacteria and fungi. For instance, a study reported the synthesis of several indole derivatives, including this compound, which demonstrated notable antimicrobial properties, making it a candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 28.0 | Antimycobacterial |
| Methoxy-substituted derivative | 84.3 | Antimycobacterial |
| Trifluoromethyl derivative | 17.2 | Antimycobacterial |
| Fluorinated derivative | 94.7 | Antimycobacterial |
Anticancer Properties
The indole nucleus is prevalent in many anticancer drugs due to its ability to interact with various biological targets. Compounds derived from this compound have shown promising anticancer activities in vitro. For example, derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, demonstrating significant potential for further development into anticancer therapies .
Case Study: Cytotoxic Effects
A series of indole derivatives were tested for their cytotoxicity using the Brine Shrimp Lethality Bioassay (BSLB). One derivative exhibited an LC50 value of 6.49 µM, indicating strong cytotoxic activity against cancer cells .
Anti-inflammatory and Analgesic Activities
Research has also indicated that derivatives of this compound possess anti-inflammatory and analgesic properties. Studies have shown that these compounds can effectively inhibit inflammatory pathways, suggesting their potential use in treating conditions characterized by inflammation and pain .
Table 2: Pharmacological Activities
| Activity Type | Compound | Observed Effect |
|---|---|---|
| Anti-inflammatory | 6-substituted derivatives | Significant inhibition |
| Analgesic | Various derivatives | Pain relief observed |
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound derivatives have been explored for various other biological activities:
Mechanism of Action
The mechanism of action of 3-chloro-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Chlorine Position Variants
- 5-Chloro-3-phenyl-1H-indole (CAS 22072-89-5): The chlorine at the 5-position alters electronic distribution compared to the 3-chloro analog.
- 7-Chloro-3-(difluoromethyl)-1H-indole : Chlorine at the 7-position paired with a difluoromethyl group at C3 creates distinct electronic and steric profiles. The difluoromethyl group enhances metabolic stability, while the 7-chloro substitution may hinder π-stacking interactions in biological targets .
Substitution at the 1-Position
- 3-Chloro-1-methyl-1H-indole : Replacing the phenyl group with a methyl group reduces steric bulk and electron-withdrawing effects. This simplification improves solubility but diminishes aromatic interactions critical for receptor binding in drug candidates .
Substituent Type and Reactivity
Halogen vs. Thioether Groups
- 3-((4-Nitrophenyl)thio)-1H-indole : Replacing chlorine with a thioether group (e.g., -S-(4-nitrophenyl)) introduces strong electron-withdrawing effects and redox-active sulfur, enabling unique reaction pathways such as nucleophilic aromatic substitution .
- 3-(Phenylthio)-1H-indole-5-carbonitrile: The combination of thioether and cyano groups enhances electrophilicity at C3, facilitating cross-coupling reactions compared to 3-chloro derivatives .
Benzyl vs. Chlorine Substituents
- However, the chlorine on the benzyl ring may introduce ortho effects, complicating synthetic purification .
Biological Activity
3-Chloro-1-phenyl-1H-indole is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Overview of this compound
This compound is characterized by a phenyl group attached to the nitrogen atom of the indole ring and a chlorine atom at the third position. This structure contributes to its unique chemical reactivity and biological activities, making it a valuable compound for research and potential therapeutic uses.
Biological Activities
The biological activities of this compound encompass a range of pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies have indicated that indole derivatives, including this compound, exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) reported at 8.4 µM .
- Anticancer Properties : Research suggests that this compound may inhibit cell proliferation by interacting with specific molecular targets involved in cancer progression. Its mechanism may involve the modulation of enzyme activity related to tumor growth.
The mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation, leading to reduced tumor growth. For instance, it has been suggested that it can interfere with metabolic pathways in cancer cells .
- Receptor Interaction : The compound may bind to specific receptors or proteins within cells, altering their function and contributing to its biological effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Phenyl-1H-indole | Lacks chlorine | Limited reactivity and activity |
| 3-Bromo-1-phenyl-1H-indole | Bromine instead of chlorine | Different chemical properties |
| 3-Nitro-1-phenyl-1H-indole | Nitro group present | Altered biological effects |
This table illustrates how the presence of different substituents affects the biological activities and reactivity profiles of these compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimycobacterial Activity : A study focusing on the synthesis and evaluation of indoles against Mtb demonstrated that certain derivatives exhibited promising antimycobacterial activity without significant toxicity to mammalian cells. The compound was found to have bactericidal properties at concentrations close to its MIC .
- Cytotoxicity Assessment : In vitro assays indicated that while some derivatives showed cytotoxic effects on cancer cell lines, others maintained low toxicity levels, suggesting a favorable therapeutic index for further development .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 3-chloro-1-phenyl-1H-indole derivatives?
- Methodological Approach : Use Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions, as demonstrated in substituted indole syntheses. Key parameters include solvent selection (e.g., DMF or PEG-400 for polar intermediates), stoichiometric ratios of reactants (e.g., 1.1 eq. POCl₃ for formylation), and purification via flash chromatography (e.g., cyclohexane/EtOAc gradients). Monitor reaction progress via TLC and optimize temperature (e.g., 50°C for formylation) to improve yields .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- Methodological Approach :
- ¹H/¹³C NMR : Identify substituent positions using coupling constants (e.g., J = 8.0 Hz for aromatic protons) and integration ratios. Chlorine substituents deshield adjacent protons, causing downfield shifts .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
- XRD : For crystalline derivatives, use single-crystal X-ray diffraction to resolve bond lengths and angles .
Advanced Research Questions
Q. How can discrepancies in NMR data for structurally similar indole derivatives be systematically resolved?
- Methodological Approach :
- Compare experimental spectra with computed chemical shifts (DFT calculations).
- Use 2D NMR (e.g., COSY, NOESY) to confirm spin-spin coupling and spatial proximity of substituents.
- Cross-validate with XRD data to resolve ambiguities arising from dynamic effects (e.g., rotational isomerism) .
Q. What strategies are effective for refining crystal structures of this compound derivatives using SHELX?
- Methodological Approach :
- Data Collection : Use high-resolution (<1.0 Å) datasets to minimize residual density errors.
- Refinement : Employ SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding. Validate with R-factor convergence (<5%) and Fourier difference maps .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in halogenated indole derivatives?
- Methodological Approach :
- Synthesize analogs with varying substituents (e.g., -CF₃, -CN) at the phenyl or indole rings.
- Use in vitro assays (e.g., enzyme inhibition) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity.
- Apply multivariate regression analysis to identify dominant SAR trends .
Q. How should contradictory data in reaction yields or spectroscopic results be analyzed?
- Methodological Approach :
- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Statistical Analysis : Apply Grubbs’ test to identify outliers in yield datasets.
- Hypothesis Testing : Use mechanistic studies (e.g., kinetic isotope effects) to validate proposed reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
